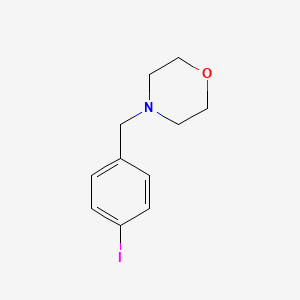

4-(4-Iodobenzyl)morpholine

Descripción general

Descripción

The compound "4-(4-Iodobenzyl)morpholine" is not directly mentioned in the provided papers, but we can infer its characteristics and relevance from the studies on similar morpholine derivatives. Morpholine and its derivatives are of significant interest in the field of organic chemistry due to their applications in medicinal chemistry, as intermediates in organic synthesis, and for their nonlinear optical (NLO) properties .

Synthesis Analysis

The synthesis of morpholine derivatives varies depending on the desired functional groups and the target compound's application. For instance, the synthesis of morpholin-4-ium p-aminobenzoate involved the addition of morpholine to 4-aminobenzoic acid in an equimolar ratio, followed by crystal growth using methanol as a solvent . Another example is the synthesis of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, which was achieved by condensation of 4-cyanobenzoic acid with 4-morpholino-1H-indazol-3-amine . These methods highlight the versatility of morpholine as a building block for various organic compounds.

Molecular Structure Analysis

The molecular structures of morpholine derivatives are often determined using X-ray crystallography. For example, the crystal structure of 4-N-morpholino-7-phenyl 1,3-isobenzofurandione was solved and refined, revealing that the compound crystallizes in the orthorhombic system . Similarly, the structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate was determined to crystallize in the monoclinic space group . These studies provide detailed insights into the molecular geometry and conformation of morpholine derivatives.

Chemical Reactions Analysis

Morpholine derivatives participate in various chemical reactions, often acting as intermediates or reactants. For instance, the synthesis of 4-(2-aminoethyl)morpholine derivatives involved reactions with arylsulfonyl chlorides and subsequent reactions with benzyl halides . The reactivity of morpholine derivatives is influenced by the presence of functional groups, which can lead to the formation of hydrogen bonds and other intermolecular interactions, as seen in the crystal packing of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole and its morpholinomethyl derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are crucial for their applications. For example, the thermal, optical, and SHG studies of morpholin-4-ium p-aminobenzoate suggest its suitability for NLO applications . The semiconductor nature and third-order NLO activities of hybrid polymeric iodoplumbates constructed from morpholine and its derivatives were also reported . Additionally, the antibacterial activity of 4-(2-(N-(2-chlorobenzyl/4bromobenzyl)arylsulfamoyl)ethyl)morpholine derivatives against gram-negative bacteria was demonstrated .

Aplicaciones Científicas De Investigación

1. Biomedical Imaging

4-(4-Iodobenzyl)morpholine has been utilized in the synthesis of iodinated polyesters for biomedical imaging. These materials, derived from 4-iodobenzyl bromide, demonstrate enhanced X-ray contrast properties, making them suitable for deep tissue imaging. The iodinated poly(lactic acid) (iPLA) material, in particular, shows potential as a radio-opaque biomaterial (Lex et al., 2020).

Safety And Hazards

“4-(4-Iodobenzyl)morpholine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . The compound should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Propiedades

IUPAC Name |

4-[(4-iodophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDFKIKPNVVXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383720 | |

| Record name | 4-(4-Iodobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Iodobenzyl)morpholine | |

CAS RN |

299159-27-6 | |

| Record name | 4-(4-Iodobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

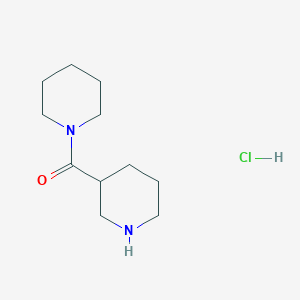

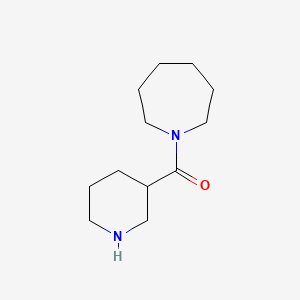

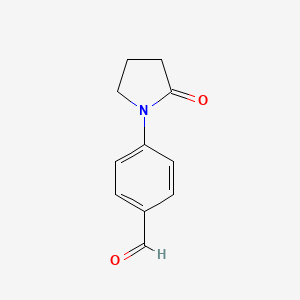

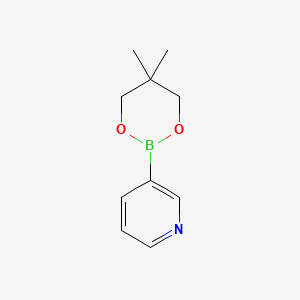

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)

![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)

![tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1306161.png)

![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)